Phenylmalonic acid
Overview
Description
Phenylmalonic acid is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of malonic acid where a phenyl group replaces one of the hydrogen atoms. This substitution significantly alters the compound's characteristics and reactivity, making it a valuable entity in different fields of chemistry and materials science.
Synthesis Analysis
The synthesis of phenylmalonic acid derivatives and related compounds has been explored through various methods. For instance, coordination polymers with phenylmalonic acid have been synthesized using hydrothermal methods, as seen in the creation of copper(II) phenylmalonate complexes with heteroaromatic N-donor ligands . Similarly, in situ metal–ligand reactions of 2-phenyl-malonic acid have been employed to generate coordination polymers with different metal ions . Arylation of malonic acid derivatives with aryllead triacetates has also been applied to synthesize phenylmalonic acid analogs, demonstrating the versatility of this compound in organic synthesis .
Molecular Structure Analysis
The molecular structure of phenylmalonic acid derivatives has been extensively studied using techniques such as X-ray diffraction. The crystal structures of copper(II) phenylmalonate complexes reveal intricate layering and coordination patterns influenced by the presence of various ligands . The centrosymmetric structures of substituted malonic acids, including 2-phenylmalonic acid, have been reported, showing the influence of substitution on the hydrogen bonding network and overall molecular arrangement .
Chemical Reactions Analysis
Phenylmalonic acid and its derivatives participate in a range of chemical reactions. The compound's reactivity has been harnessed in the synthesis of luminescent lanthanide complexes, where 2-phenylmalonic acid acts as a linker in the assembly of inorganic/organic hybrids . Additionally, the Schmidt reaction has been used to synthesize phenylalanine analogs from arylmalonic acids, indicating the compound's utility in producing amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylmalonic acid derivatives have been a subject of interest. For example, the metallic salts of phenylmalonic acid have been studied for their effects on the crystallization behavior of poly(L-lactide), revealing their potential as nucleating agents . The luminescent properties of lanthanide complexes assembled through 2-phenylmalonic acid linkage have been characterized, highlighting the compound's role in enhancing luminescent performances . Furthermore, the optical properties of coordination polymers involving phenylmalonic acid have been investigated, demonstrating the compound's contribution to the absorption characteristics of these materials .
Scientific Research Applications
1. Coordination Chemistry and Magnetic Properties
Phenylmalonic acid (Phmal) has been utilized in coordination chemistry, specifically in the synthesis of a novel copper(II) compound, which exhibits significant ferromagnetic interactions. This compound forms a two-dimensional network, where the interlayer space is filled by the phenyl rings of the phenylmalonate ligands. Such compounds have potential applications in magnetic materials and molecular electronics (Pasán et al., 2003).
2. Luminescent Lanthanide Complex Sensors
Phenylmalonic acid has been used to form lanthanide coordination complexes, which function as bifunctional sensors for acetylacetone (acac) and Cd2+. The complexes, particularly those involving terbium, exhibit luminescence "turn on" and "turn off" properties, making them useful in sensing applications (Chen et al., 2020).
3. Catalysis and Decarboxylation Studies
Studies on the decarboxylation of phenylmalonic acid in the presence of rare-earth ions have shown that paramagnetic ions like dysprosium can accelerate the reaction rate. This has implications for understanding magnetic effects in chemical reactions and could inform future catalytic processes (Gelles, 1955).
4. Enzymatic Oxidation and Metabolic Pathways
Phenylmalonic acid is involved in the metabolic pathway of certain soil bacteria, like Alcaligenes bronchisepticus, which catalyzes the asymmetric decarboxylation of α-aryl-α-methylmalonic acids. This has been utilized for the enantioselective oxidation of mandelic acid, demonstrating potential applications in biotechnology and enzymatic synthesis (Miyamoto & Ohta, 1992).
5. Material Science: Nucleating Agents and Polymer Crystallization
In material science, metallic salts of phenylmalonic acid have been explored as nucleating agents to influence the crystallization behavior of polymers like poly(L-lactide). These studies help in understanding and improving the material properties of biodegradable polymers (Li & Dou, 2016).
6. Structural Chemistry and Crystallography
Phenylmalonic acid derivatives have been studied in crystallography, providing insights into their structural chemistry. This includes understanding hydrogen bonding networks and crystal structures, which are crucial in the field of molecular design and pharmaceuticals (Harrison et al., 2011).
Safety And Hazards
Phenylmalonic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective clothing. If inhaled or in contact with skin or eyes, appropriate first aid measures should be taken .
Future Directions
While there is limited information on the future directions of Phenylmalonic acid, it’s worth noting that its derivatives have found usefulness in diagnostics and biochemical evaluations as markers and in organic synthesis . Furthermore, the lab-scale synthesis of PH3, which involves the treatment of PCl3 with Na metal followed by hydrolysis, the high-temperature treatment of black phosphorus in liquid hydrogen, and the pyrolysis of either hypophosphorous acid, phosphorous acid, or a salt of one of these acids, suggests potential future directions in the field of sustainable synthesis .
properties
IUPAC Name |
2-phenylpropanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYDYZMNFQIYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062552 | |
Record name | Propanedioic acid, phenyl- | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
Record name | Phenylmalonic acid | |
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Product Name |
Phenylmalonic acid | |
CAS RN |
2613-89-0 | |
Record name | Phenylmalonic acid | |
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Record name | Phenylmalonic acid | |
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Record name | Phenylmalonic acid | |
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Record name | Phenylmalonic acid | |
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Record name | Propanedioic acid, 2-phenyl- | |
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Record name | Propanedioic acid, phenyl- | |
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Record name | Phenylmalonic acid | |
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Record name | PHENYLMALONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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